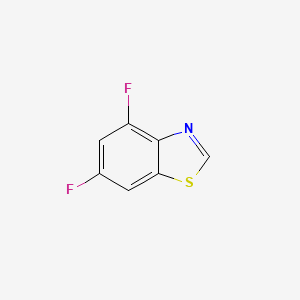

4,6-Difluorobenzothiazole

Description

Properties

IUPAC Name |

4,6-difluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYBRSOSIIFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312408 | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-85-4 | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Difluorobenzothiazole can be synthesized through various methods. One common approach involves the condensation reaction of 4,6-difluoro-2-aminobenzothiazole with different aromatic aldehydes. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as silica-supported lanthanum chloride, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The compound can react with aldehydes to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Condensation Reactions: Aromatic aldehydes are typically used as reagents, and the reactions are often catalyzed by acids or bases.

Major Products Formed:

Substitution Reactions: Products include various substituted benzothiazoles.

Condensation Reactions: Products include Schiff bases and other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4,6-Difluorobenzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, Schiff bases derived from this compound have shown promising results against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBT-I | Staphylococcus aureus | 50 µg/mL |

| DBT-II | Escherichia coli | 30 µg/mL |

| DBT-III | Bacillus subtilis | 40 µg/mL |

In vitro studies indicated that these derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer effects. For example, in studies involving human breast cancer cells (MCF-7), the compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Neurodegenerative Diseases

This compound derivatives have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. One study reported an IC50 value of 25 µM for a specific derivative, suggesting its potential therapeutic application in treating such conditions .

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties. In a carrageenan-induced paw edema model, it demonstrated significant anti-inflammatory activity comparable to standard anti-inflammatory drugs. The inhibition rate was substantial, indicating its potential use in treating inflammatory disorders .

Agricultural Chemistry

In agriculture, derivatives of this compound have been explored as plant growth regulators and fungicides. Their ability to inhibit fungal growth makes them suitable candidates for developing environmentally friendly agricultural chemicals .

Material Science

This compound is utilized in the synthesis of various materials, including dyes and pigments. Its chemical structure allows it to act as a building block in the production of complex organic molecules used in industrial applications.

Case Studies

Case Study 1: Synthesis of Novel Schiff Bases

Researchers synthesized several novel Schiff bases from 4,6-difluoro-2-amino benzothiazole through condensation with different aromatic aldehydes. These compounds were characterized using FT-IR, NMR spectroscopy, and elemental analysis. Their biological activities were screened against various microbial strains, revealing significant antimicrobial effects .

Case Study 2: Evaluation of Anticancer Activity

A study focused on the anticancer properties of this compound derivatives highlighted their effectiveness against multiple cancer cell lines. The results showed a marked reduction in cell proliferation and increased apoptosis rates among treated cells compared to controls.

Mechanism of Action

The mechanism of action of 4,6-difluorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to disrupt bacterial cell membranes, leading to cell death. Additionally, the compound can interact with intracellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4,6- vs. 5,6-Difluorobenzothiazole Derivatives

The position of fluorine substitution significantly impacts properties. For example:

- 5,6-Difluorobenzothiazole (DFBT) -based conjugated polymers exhibit superior device performance in photovoltaics compared to non-fluorinated analogs. However, they suffer from poor solubility due to increased planarity and intermolecular interactions .

Functional Group Variations

2-Chloro-4,6-difluorobenzothiazole (BP 8887)

This derivative replaces the amino group with chlorine. The chloro substituent increases electrophilicity, making it reactive in cross-coupling reactions. It is used as an intermediate in agrochemical and pharmaceutical synthesis .

2-Amino-4,6-difluorobenzothiazole

Heterocyclic Analogs: Benzimidazoles vs. Benzothiazoles

Benzimidazole derivatives with fluorine substitutions (e.g., compounds 4a-f in ) share synthetic strategies with benzothiazoles, such as cyclization of diamines with aldehydes. However, benzothiazoles generally exhibit:

Catalytic Performance

For example, CuW-EDDP achieves 98% selectivity in sulfide oxidation, attributed to fluorine-induced electronic modulation .

Material Science Insights

While 5,6-difluorobenzothiazole polymers dominate optoelectronic research, 4,6-substituted variants could address solubility challenges. Silafluorene-based donors paired with this compound acceptors may yield novel D-A polymers with balanced processability and efficiency .

Biological Activity

4,6-Difluorobenzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes various findings on its synthesis, characterization, and biological efficacy, particularly focusing on antimicrobial and potential anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula and is classified under benzothiazole derivatives. Its structure consists of a benzene ring fused with a thiazole ring, substituted with two fluorine atoms at the 4 and 6 positions. This modification enhances its biological activity compared to non-fluorinated analogs.

Synthesis of Derivatives

Recent studies have reported the synthesis of various Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole through condensation reactions with different aromatic aldehydes. Notable derivatives include:

- N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine

- 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine

- N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazole-2-amine

These compounds were characterized using techniques such as FT-IR, Mass Spectrometry, and NMR spectroscopy .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. The Minimum Inhibitory Concentration (MIC) method was employed to evaluate their efficacy against various bacterial and fungal strains. The findings are summarized in the table below:

| Compound Name | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Strains |

|---|---|---|---|

| DBT-IV | Effective against S. aureus, B. subtilis | Moderate against S. marcescens | Moderate against A. niger |

| DBT-V | High activity against S. aureus | Effective against E. coli | High activity against Rhizopus sp. |

| DBT-VI | Moderate activity | Maximum inhibition against S. marcescens | Moderate against Rhizopus sp. |

The results indicate that all synthesized Schiff bases exhibited significant antimicrobial activity, with DBT-V showing the highest antifungal activity against both tested fungal strains .

Anticancer Potential

In addition to antimicrobial effects, research has indicated that this compound derivatives may possess anticancer properties. A study highlighted the compound's ability to inhibit biofilm formation in bacterial cells and suggested potential applications in cancer treatment due to its cytotoxic effects on human cell lines . The compound's structural modifications appear to influence its biological efficacy significantly.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Antimicrobial Resistance : A study evaluated the effectiveness of this compound derivatives against resistant strains of bacteria, demonstrating their potential as alternative treatments in antibiotic-resistant infections.

- In Vivo Studies : Animal models have been used to assess the safety and efficacy of these compounds in treating infections and tumors, providing preliminary evidence for their clinical applicability.

- Mechanistic Insights : Research has delved into the mechanisms by which these compounds exert their biological effects, including interactions with cellular targets that disrupt microbial growth or induce apoptosis in cancer cells .

Q & A

Q. Q1: What are the common synthetic routes for preparing 4,6-difluorobenzothiazole derivatives?

A1: A typical approach involves halogenation and cyclization steps. For example, fluorinated benzothiazole derivatives can be synthesized by reacting fluorinated aromatic precursors with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under reflux conditions. highlights chlorination/fluorination of benzo[d]thiazole derivatives, often requiring catalysts like FeCl₃ or AlCl₃. Post-synthesis purification via crystallization (e.g., water-ethanol mixtures) is critical for isolating high-purity products .

Q. Q2: Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

A2: Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is indispensable for verifying fluorine substitution patterns and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and elemental composition, as demonstrated in studies of hydrazide derivatives .

Advanced Synthetic Design

Q. Q3: How can researchers optimize reaction yields for fluorinated benzothiazoles under conflicting literature conditions?

A3: Contradictions in yields (e.g., 65% in triazole synthesis vs. lower yields in other reports) often stem from solvent choice, reaction time, or catalyst loading. For fluorinated systems, polar aprotic solvents like DMSO enhance solubility of intermediates, while glacial acetic acid can catalyze cyclization steps . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters.

Q. Q4: What strategies address regioselectivity challenges during fluorination of benzothiazoles?

A4: Regioselectivity is influenced by directing groups. For example, electron-withdrawing groups (e.g., -NO₂) at specific positions can direct fluorine substitution. Computational modeling (DFT) predicts reactive sites, while low-temperature fluorination with Selectfluor® minimizes side reactions .

Biological Activity and Mechanistic Studies

Q. Q5: How do structural modifications of this compound impact biological activity?

A5: Substituents like hydrazide groups (e.g., N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide) enhance bioactivity by improving target binding. Fluorine’s electron-withdrawing effect increases metabolic stability, as seen in analogs with antiproliferative or antimicrobial effects .

Q. Q6: What methodologies elucidate the mechanism of action for fluorinated benzothiazoles?

A6: Mechanistic studies combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify binding interactions. Fluorescence tagging (e.g., BODIPY derivatives) enables cellular uptake tracking. Contradictory activity data between studies may arise from assay conditions (e.g., pH, cell lines) and require validation via orthogonal methods .

Analytical and Safety Considerations

Q. Q7: How can researchers resolve discrepancies in NMR data for fluorinated benzothiazoles?

A7: Variations in chemical shifts (e.g., ¹⁹F NMR) may reflect solvent effects or impurities. Referencing deuterated solvents (e.g., DMSO-d₆) and spiking with authentic standards improves accuracy. Collaborative data-sharing platforms (e.g., PubChem) provide benchmark spectra for cross-validation .

Q. Q8: What safety protocols are critical for handling fluorinated benzothiazoles?

A8: Due to limited toxicity data (e.g., unknown carcinogenicity for some derivatives), use fume hoods and personal protective equipment (PPE). Avoid skin contact with intermediates like 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which may require inert-atmosphere handling .

Advanced Research Challenges

Q. Q9: How can computational tools guide the design of this compound-based inhibitors?

A9: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO levels) influencing reactivity. Molecular dynamics simulations model ligand-protein interactions, aiding in rational drug design. Contradictions between predicted and experimental activity necessitate iterative refinement of force fields .

Q. Q10: What strategies mitigate batch-to-batch variability in fluorinated benzothiazole synthesis?

A10: Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR). Quality-by-Design (QbD) frameworks ensure reproducibility by controlling critical parameters (e.g., reagent stoichiometry, temperature gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.